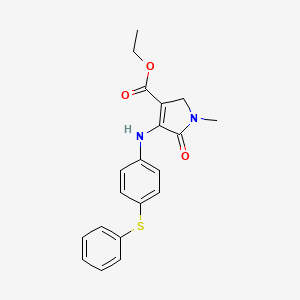
Dibromo(triethyl)-lambda5-phosphane;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(triethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(triethyl)-lambda5-phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(triethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(triethyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and triethylphosphane in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dibromo(triethyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out in organic solvents such as dichloromethane or toluene under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese oxides, while substitution reactions may produce various halogenated derivatives.
Scientific Research Applications
Dibromo(triethyl)-lambda5-phosphane;manganese has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of dibromo(triethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets and pathways. The manganese center can participate in redox reactions, while the phosphane ligand can coordinate to various substrates, facilitating catalytic processes. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibromo(triethyl)-lambda5-phosphane;manganese include:
- Dibromo(triethyl)-lambda5-phosphane;iron
- Dibromo(triethyl)-lambda5-phosphane;cobalt
- Dibromo(triethyl)-lambda5-phosphane;nickel
Uniqueness
This compound is unique due to the specific properties imparted by the manganese center. These properties include distinct redox behavior and catalytic activity, which differentiate it from similar compounds containing other transition metals.
Properties
CAS No. |
82758-64-3 |
|---|---|
Molecular Formula |
C6H15Br2MnP |
Molecular Weight |
332.90 g/mol |
IUPAC Name |
dibromo(triethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C6H15Br2P.Mn/c1-4-9(7,8,5-2)6-3;/h4-6H2,1-3H3; |
InChI Key |
JFBYQLYCMQBBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)(CC)(Br)Br.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


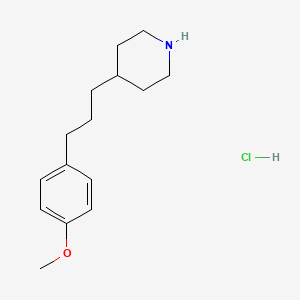
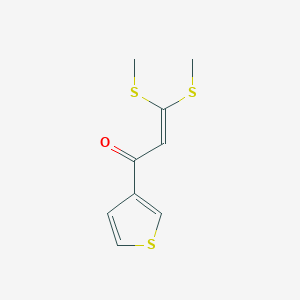
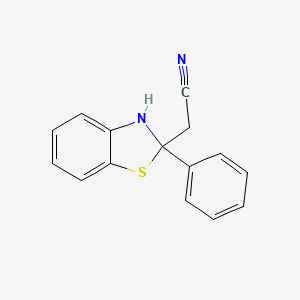
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)

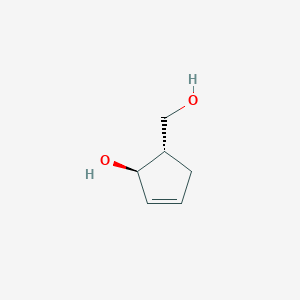
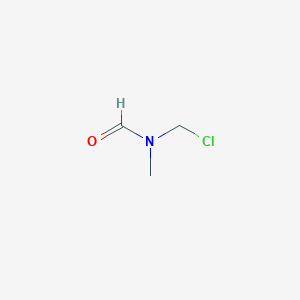
![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
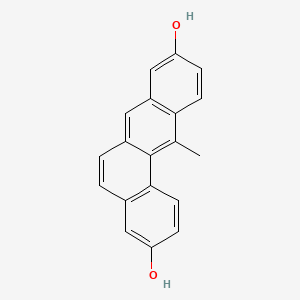
silane](/img/structure/B14433845.png)

